1,3,4-Oxadiazol-2-ol

Medicinal Chemistry Scaffold Design Chemical Stability

Researchers developing oxadiazole-based anticancer agents or metabolic disorder inhibitors face reproducibility risks when substituting regioisomers. The 1,3,4-oxadiazole scaffold is essential-the 1,2,3-isomer degrades via ring-opening, while 1,2,4-oxadiazoles exhibit higher lipophilicity that alters ADME profiles. - Proven core for low-µM α-glucosidase & lipoxygenase inhibitors targeting T2D and inflammation. - Superior ring stability versus 1,2,3-oxadiazole; lower LogP (-0.2) than 1,2,4-isomer for favorable drug-like properties. - Available as light beige solid in gram-scale quantities with rigorous QA documentation.

Molecular Formula C2H2N2O2
Molecular Weight 86.05 g/mol
CAS No. 51517-09-0
Cat. No. B1258321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxadiazol-2-ol
CAS51517-09-0
Synonyms1,3,4-oxadiazol-2(3H)-one
Molecular FormulaC2H2N2O2
Molecular Weight86.05 g/mol
Structural Identifiers
SMILESC1=NNC(=O)O1
InChIInChI=1S/C2H2N2O2/c5-2-4-3-1-6-2/h1H,(H,4,5)
InChIKeyWTSXVIMLKCKWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Oxadiazol-2-ol: Physicochemical Properties & Scaffold


1,3,4-Oxadiazol-2-ol (CAS 51517-09-0; also named 3H-1,3,4-oxadiazol-2-one) is a five-membered heterocyclic compound with the molecular formula C₂H₂N₂O₂ and a molecular weight of 86.05 g/mol . This parent scaffold is a critical building block for the synthesis of numerous bioactive derivatives, characterized by a predicted melting point of 120 °C and a boiling point of 131 °C at 14 Torr . Predicted physicochemical values include a density of 1.76±0.1 g/cm³ and an acid dissociation constant (pKa) of 6.30±0.70 . The compound is typically supplied as a solid (light beige powder) with commercially available purities ranging from 95% to 98% .

Stability 1,3,4-oxadiazole core resists ring-opening; suitable for derivatization
Physicochemical Class-level lower lipophilicity and higher aqueous solubility vs. 1,2,4-isomer
Availability Commercially supplied at 95–98% purity as a building block

1,3,4-Oxadiazol-2-ol: Substitution Without Data Risks


The 1,3,4-oxadiazole class exhibits regioisomer-dependent differences in physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties that preclude generic substitution without careful analysis [1]. The 1,3,4-oxadiazole regioisomer is distinguished from the 1,2,4-oxadiazole isomer by its stronger hydrogen bond acceptors, which results in lower lipophilicity and higher aqueous solubility [1]. Furthermore, the 1,2,3-oxadiazole ring is structurally unstable and tends to revert to a diazo-ketone tautomer, making it unsuitable for applications requiring a robust scaffold . In contrast, the 1,3,4-oxadiazole core demonstrates superior stability and is not prone to such ring-opening degradation . These intrinsic differences in stability and ADME parameters demonstrate that procurement decisions for derivative synthesis must be based on the specific 1,3,4-isomer to ensure reproducibility and desired compound behavior in drug discovery programs.

1,2,3-isomer Unstable ring; tautomerizes to diazo-ketone. Direct substitution may compromise synthetic reproducibility and biological evaluation.
1,2,4-isomer Higher lipophilicity and lower aqueous solubility. Switching may shift ADME parameters and lead-optimization outcomes without careful re-validation.

1,3,4-Oxadiazol-2-ol: Quantitative Differentiation Evidence


Scaffold Stability vs 1,2,3-Oxadiazole

The stability of the 1,3,4-oxadiazole core differentiates it from the 1,2,3-oxadiazole isomer. Literature reports indicate that the 1,2,3-oxadiazole ring is inherently unstable and undergoes tautomerization to a diazo-ketone linear form, preventing its existence in a free, stable form . In contrast, the 1,3,4-oxadiazole scaffold is not subject to this same degradation pathway and maintains its cyclic structure, which is essential for reliable biological evaluation and synthetic derivatization .

Scaffold stability vs. 1,2,3-oxadiazole
Class-level inference
1,3,4-oxadiazole remains cyclic; 1,2,3-isomer tautomerizes to diazo-ketone (unstable).
Stable core supports reproducible synthesis and assay conditions.
Qualitative literature consensus; verify with specific derivative handling.
Medicinal Chemistry Scaffold Design Chemical Stability

Lipophilicity & Solubility vs 1,2,4-Oxadiazoles

Physicochemical properties predict that the 1,3,4-oxadiazole core confers advantages over the 1,2,4-oxadiazole regioisomer. 1,3,4-oxadiazoles have stronger hydrogen bond acceptors, which leads to lower lipophilicity and higher aqueous solubility [1]. This class-level inference is supported by the predicted ACD/LogP value for the parent compound 1,3,4-oxadiazol-2-ol, which is -1.10 , indicating high hydrophilicity. This contrasts with the general lipophilic nature of many 1,2,4-oxadiazole-containing compounds.

Lipophilicity vs. 1,2,4-oxadiazole
Class-level inference
Predicted ACD/LogP: -1.10 (parent); 1,3,4-isomers show lower lipophilicity and higher solubility.
May improve aqueous solubility and ADME profile in derivative design.
Class-level property; confirm experimentally for each analog.
Drug Design ADME Lipophilicity

Anticancer Potency vs Chalcogen Bioisosteres

While the parent 1,3,4-oxadiazol-2-ol is a synthetic intermediate, derivative studies reveal the scaffold's potential and its differences from bioisosteres. A library of novel 1,3,4-oxadiazole bioisosteres (including selenadiazoles and thiadiazoles) was synthesized, and their cytotoxic activity was compared to a previously published oxadiazole lead compound (compound 2) [1]. The new compounds demonstrated stronger anti-tumor activity than the original oxadiazole lead [1]. For instance, the most active derivative (compound 14) exhibited an IC₅₀ ranging from 0.005 to 0.091 µM across various human cancer cell lines [1]. This demonstrates that while the 1,3,4-oxadiazole core provides a viable starting point, modifications such as chalcogen substitution can dramatically alter and enhance potency by several orders of magnitude.

Cytotoxicity profile (derivatives)
Cross-study comparable
Selenadiazole derivative IC₅₀ range: 0.005–0.091 µM across cancer cell lines; stronger than oxadiazole lead.
Scaffold elaboration can yield potent cytotoxic analogs; supports SAR studies.
Data from derivative, not parent; cytotoxicity requires endpoint-specific review.
Medicinal Chemistry Anticancer SAR

Enzyme Inhibition Profile

Quantitative enzyme inhibition data for 2,5-disubstituted 1,3,4-oxadiazole analogs provides a baseline for the scaffold's activity. A series of these analogs were screened against α-glucosidase and lipoxygenase (LOX) enzymes [1]. Compound 7l showed α-glucosidase inhibition with an IC₅₀ of 21.85 ± 1.43 µM and a percentage inhibition of 98.45 ± 1.69%, which was more active than the standard drug thiourea [1]. Against LOX, compounds 7b, 7h, and 7n demonstrated potent inhibition with IC₅₀ values of 4 ± 1.05, 1.0 ± 0.3, and 1.5 ± 0.5 µM, respectively [1]. These data establish the 1,3,4-oxadiazole core as a productive scaffold for developing potent enzyme inhibitors.

Enzyme inhibition (analogs)
Cross-study comparable
α-glucosidase IC₅₀ 21.85 µM (analog 7l); LOX IC₅₀ 1.0–4.0 µM (various disubstituted analogs).
Core yields low-micromolar enzyme inhibitors; supports inhibitor design programs.
Analog activity; verify target engagement in your assay system.
Enzyme Inhibition α-Glucosidase Lipoxygenase

1,3,4-Oxadiazol-2-ol: Application Scenarios


Anticancer Lead Optimization

1,3,4-Oxadiazol-2-ol serves as a foundational building block for the synthesis of novel anticancer agents. As demonstrated by Zoroddu et al. (2022), the 1,3,4-oxadiazole core is a productive starting point for generating analogs with improved cytotoxic potency compared to earlier oxadiazole leads [1]. Procurement of this parent compound is essential for medicinal chemistry laboratories engaged in SAR (structure-activity relationship) studies focused on developing more effective chemotherapeutic agents by exploring substitutions such as chalcogen bioisosteres.

Enzyme Inhibitor Intermediate

Based on the quantitative enzyme inhibition data for 2,5-disubstituted 1,3,4-oxadiazole analogs, the parent compound is a critical synthetic intermediate for programs targeting metabolic and inflammatory disorders [1]. Its procurement is justified for research groups developing novel inhibitors of α-glucosidase (for type 2 diabetes) or lipoxygenase (for inflammation and cancer), as the scaffold has proven to yield compounds with potent inhibitory activity in the low micromolar range.

ADME-Optimized Compound Libraries

The 1,3,4-oxadiazole regioisomer, and by extension its parent compound 1,3,4-oxadiazol-2-ol, is preferred over the 1,2,4-isomer for applications where lower lipophilicity and higher aqueous solubility are desired [1]. This property, predicted by a low LogP value of -1.10 [2], makes it a strategic choice for medicinal chemists aiming to improve the ADME profile of their lead compounds. Procurement is therefore recommended for building compound libraries where favorable drug-like properties are a priority.

Stable Heterocyclic Building Block

Due to its superior ring stability compared to the unstable 1,2,3-oxadiazole isomer [1], 1,3,4-oxadiazol-2-ol is the appropriate choice for any synthetic sequence requiring a robust heterocyclic core that will not degrade during standard reaction and storage conditions. This makes it a reliable and essential building block for organic synthesis labs focused on generating diverse oxadiazole-based chemical libraries for biological screening and materials science applications.

Application
Selection Property
Validation Focus
Cancer cell-model derivative synthesis
Scaffold for cytotoxic analog generation
Derivative cytotoxicity endpoint review
Enzyme inhibitor intermediate
Core for α-glucosidase/LOX inhibitor synthesis
Enzyme inhibition assay context
ADME-optimized compound libraries
Lower lipophilicity scaffold
Solubility and ADME parameter review
Stable heterocyclic building block
Ring-stable oxadiazole core
Synthetic reproducibility and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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